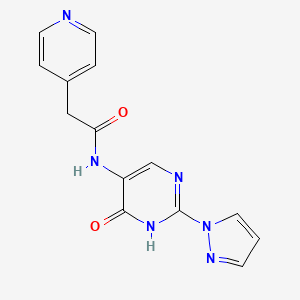
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-3-ylacetamide: Similar structure but with a different position of the pyridine ring.
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-4-yl)-2-pyridin-4-ylacetamide: Variation in the position of the substituents on the pyrimidine ring.
Uniqueness
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is unique due to its specific arrangement of heterocyclic rings, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications where other similar compounds are less effective.
属性
分子式 |
C14H12N6O2 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide |
InChI |
InChI=1S/C14H12N6O2/c21-12(8-10-2-5-15-6-3-10)18-11-9-16-14(19-13(11)22)20-7-1-4-17-20/h1-7,9H,8H2,(H,18,21)(H,16,19,22) |
InChI 键 |
XNFXGTACLNNMFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


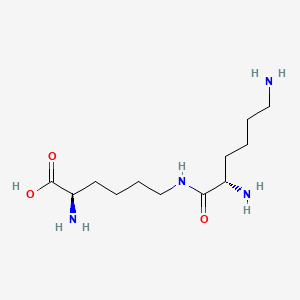
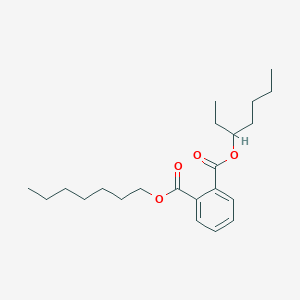
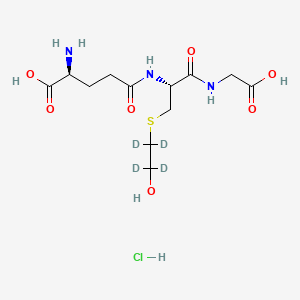
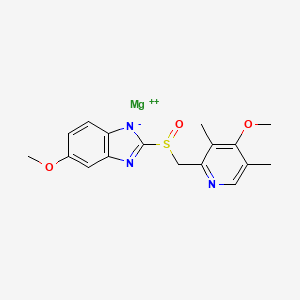
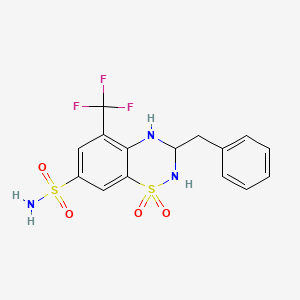
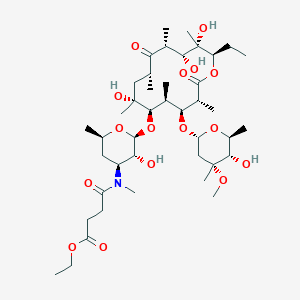

![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

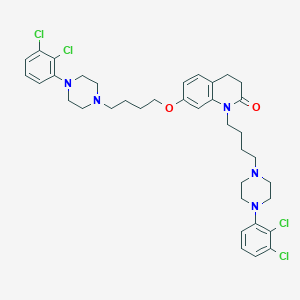
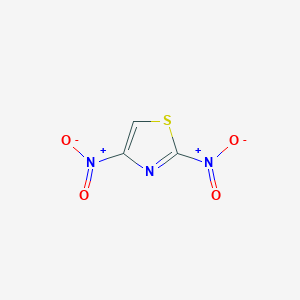
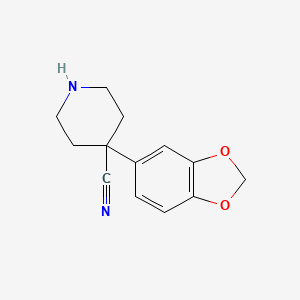
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
